molecular formula C26H37NO2 B601958 Deoxy Fesoterodine CAS No. 895137-81-2

Deoxy Fesoterodine

Cat. No.: B601958
CAS No.: 895137-81-2
M. Wt: 395.59
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxy Fesoterodine is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deoxy Fesoterodine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Amino Alcohol: This involves the reaction of a suitable phenylpropyl derivative with di(propan-2-yl)amine under controlled conditions to form the amino alcohol intermediate.

    Esterification: The amino alcohol is then esterified with 2-methylpropanoic acid using a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts.

Chemical Reactions Analysis

Types of Reactions

Deoxy Fesoterodine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Deoxy Fesoterodine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Formoterol Related Compound D: Shares structural similarities but differs in specific functional groups and overall molecular structure.

    Methyl 2-Amino-2-methylpropanoate Hydrochloride: Similar in terms of the presence of amino and ester groups but differs in the overall framework.

Uniqueness

Deoxy Fesoterodine is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Deoxy fesoterodine, a metabolite of fesoterodine fumarate, is a compound primarily studied for its biological activity as an antimuscarinic agent used in the treatment of overactive bladder (OAB). This article explores its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.

Overview of Fesoterodine and Its Metabolite

Fesoterodine is a pro-drug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) , by nonspecific esterases. This transformation allows for a more predictable pharmacokinetic profile compared to its predecessor, tolterodine. The active metabolite exhibits competitive antagonism at muscarinic acetylcholine receptors (mAChRs), which are implicated in bladder control and function .

The primary mechanism by which this compound exerts its effects involves:

  • Competitive Inhibition : It selectively binds to mAChRs, inhibiting acetylcholine from exerting its action on bladder smooth muscle, thus reducing detrusor muscle contractions.
  • Pharmacokinetics : After oral administration, the compound is extensively hydrolyzed to 5-HMT. The pharmacokinetic parameters indicate that the maximum plasma concentration (Cmax) of 5-HMT can vary significantly based on individual metabolic rates influenced by genetic factors such as CYP2D6 polymorphisms .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of fesoterodine in managing OAB symptoms. Key findings include:

  • Reduction in Urgency and Incontinence : In clinical studies, patients treated with fesoterodine experienced significant reductions in urgency urinary incontinence episodes and overall symptom severity compared to placebo groups. For instance, one study reported that 58.9% of fesoterodine-treated patients achieved a 70% reduction in urgency compared to 44.1% in the placebo group (P=0.001) .
  • Quality of Life Improvements : Fesoterodine treatment led to statistically significant improvements in patient-reported outcomes such as the Patient Perception of Bladder Condition (PPBC) and Urgency Perception Scale (UPS) scores .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

  • Adverse Effects : Common adverse effects include dry mouth (34%) and constipation (9%), which were significantly higher than those observed with placebo .
  • Discontinuation Rates : Discontinuation due to adverse events was comparable between fesoterodine and placebo groups, indicating a manageable safety profile for patients .

Table 1: Summary of Clinical Trials on Fesoterodine

StudyPopulationDosePrimary OutcomeResult
Chapple et al., 2010OAB Patients4 mg/8 mgReduction in urgency episodes58.9% vs. 44.1% (P=0.001)
Dmochowski et al., 2013Elderly OAB PatientsFlexible dosingPPBC improvementStatistically significant vs. placebo
A0221047 StudyPediatric NDO Patients4 mg/8 mgSafety and efficacyPositive outcomes noted

Case Studies

In a case study involving elderly patients with OAB, flexible dosing of fesoterodine resulted in significant improvements in urgency episodes and overall bladder function. The results indicated that patients who escalated their dose reported better symptom control compared to those on fixed doses .

Properties

IUPAC Name

[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMIYJWXUUAURU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747489
Record name 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895137-81-2
Record name 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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